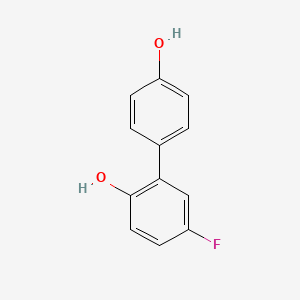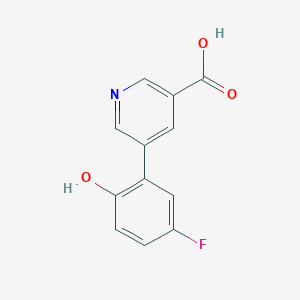
3-Fluoro-4-(3-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(3-formylphenyl)phenol, 95% (3F4FP) is a small molecule used in chemical synthesis and research applications. It is a member of the phenol family and has the chemical formula C9H7FO2. 3F4FP has a wide range of potential applications, including medicinal chemistry, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis and in the preparation of fluorescent probes. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been used in the synthesis of aryl amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
3-Fluoro-4-(3-formylphenyl)phenol, 95% is believed to act as a proton donor, which is a type of chemical reaction in which a proton is transferred from one molecule to another. This is believed to be the mechanism by which 3-Fluoro-4-(3-formylphenyl)phenol, 95% is able to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help to protect cells from damage caused by free radicals. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% has been found to have antibacterial, anti-inflammatory, and anti-tumor properties. It has also been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-4-(3-formylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, it is a versatile reagent, which can be used in a variety of reactions. However, it is important to note that 3-Fluoro-4-(3-formylphenyl)phenol, 95% is a highly reactive compound, and it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for 3-Fluoro-4-(3-formylphenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new fluorescent probes, which could be used in biochemical and physiological research. In addition, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new drugs, such as anti-cancer drugs. Finally, 3-Fluoro-4-(3-formylphenyl)phenol, 95% could be used in the development of new biocatalysts, which could be used to facilitate the synthesis of various compounds.
Synthesemethoden
3-Fluoro-4-(3-formylphenyl)phenol, 95% can be synthesized in a two-step process starting from 4-chloro-3-formylphenol. In the first step, the 4-chloro-3-formylphenol is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt. In the second step, this salt is reacted with a fluorinating agent, such as N-fluoro-N-methylmorpholine, to form 3-Fluoro-4-(3-formylphenyl)phenol, 95%. This method has been found to be efficient and cost-effective.
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBWPWWOCOQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680792 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-formylphenyl)phenol | |
CAS RN |
1225902-90-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














